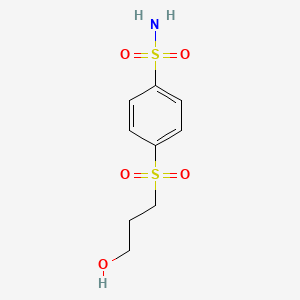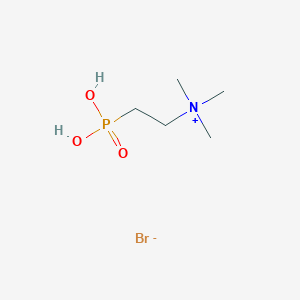
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide is an organic compound belonging to the class of phosphocholines. It is characterized by the presence of a phosphono group attached to an ethanaminium moiety, which is further substituted with three methyl groups. This compound is known for its therapeutic applications, particularly in hepatobiliary dysfunction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide typically involves the reaction of trimethylamine with 2-bromoethanol, followed by phosphorylation. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediate and final products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is often purified using crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions may yield phosphine derivatives.
Substitution: Common substitution reactions involve the replacement of the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted ethanaminium compounds.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies related to cell membrane phospholipids.
Medicine: Investigated for its potential therapeutic effects in hepatobiliary dysfunction.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide involves its interaction with specific molecular targets such as C-reactive protein and epididymal sperm-binding protein 1. These interactions can modulate various biochemical pathways, leading to its therapeutic effects. The compound’s ability to interact with these targets is attributed to its unique structural features .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium chloride
- N,N,N-Trimethyl-2-phosphonoethanaminium
Uniqueness
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide is unique due to its specific bromide ion, which imparts distinct chemical reactivity and biological activity compared to its chloride counterpart. This uniqueness makes it particularly valuable in certain therapeutic and industrial applications .
Eigenschaften
CAS-Nummer |
113347-61-8 |
|---|---|
Molekularformel |
C5H15BrNO3P |
Molekulargewicht |
248.06 g/mol |
IUPAC-Name |
trimethyl(2-phosphonoethyl)azanium;bromide |
InChI |
InChI=1S/C5H14NO3P.BrH/c1-6(2,3)4-5-10(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);1H |
InChI-Schlüssel |
PRALFCSIYZWCDG-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCP(=O)(O)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


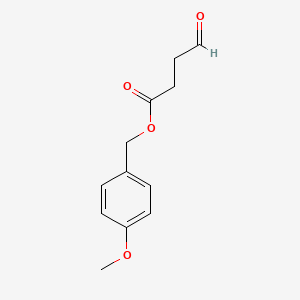

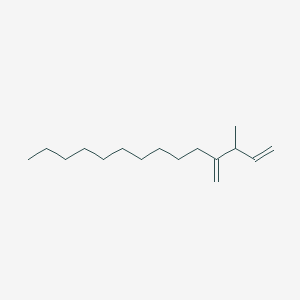
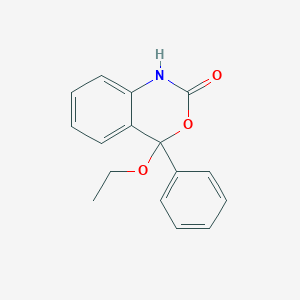
![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)

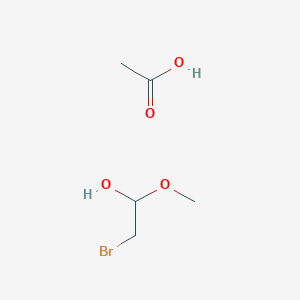
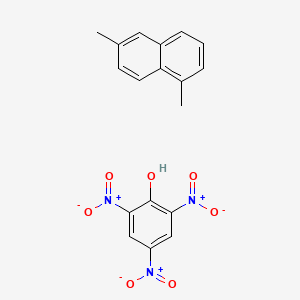
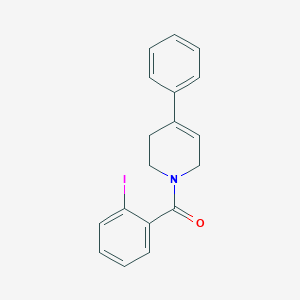
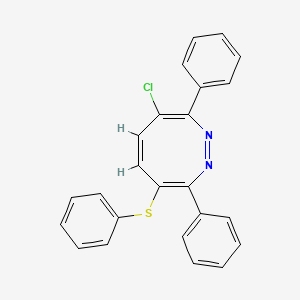

![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
